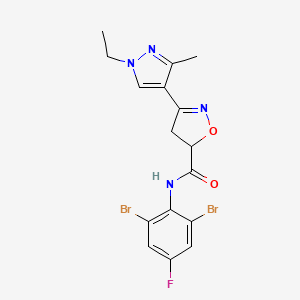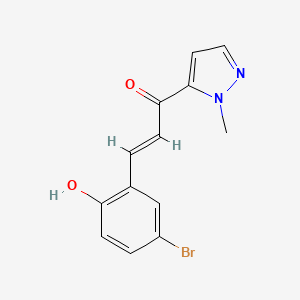![molecular formula C23H18N4O2 B10894705 2-{3-[(3-Methoxyphenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10894705.png)
2-{3-[(3-Methoxyphenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{3-[(3-Methoxyphenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazoloquinazoline core, which is fused with a phenyl ring substituted with a methoxyphenoxy methyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(3-Methoxyphenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazoloquinazoline Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as an aminobenzonitrile derivative, with a hydrazine derivative under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced through a Suzuki coupling reaction using a boronic acid derivative and a halogenated triazoloquinazoline intermediate.
Attachment of the Methoxyphenoxy Methyl Group: This step involves the reaction of the phenyl-substituted triazoloquinazoline with a methoxyphenoxy methyl halide under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-{3-[(3-Methoxyphenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The triazoloquinazoline core can be reduced under hydrogenation conditions to yield a dihydro derivative.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for hydrogenation.
Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogenating agents like bromine or chlorine.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2-{3-[(3-Methoxyphenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Research: It is used as a tool compound to study the biological pathways involving triazoloquinazoline derivatives.
Industrial Applications:
Wirkmechanismus
The mechanism of action of 2-{3-[(3-Methoxyphenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The triazoloquinazoline core can bind to the active site of enzymes, inhibiting their activity and thereby affecting the biological pathways they regulate. This compound may also interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
2-{3-[(3-Methoxyphenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline can be compared with other similar compounds, such as:
2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound has a similar methoxyphenoxy methyl group but differs in the core structure, which is a dioxaborolane instead of a triazoloquinazoline.
Quinazoline Derivatives: These compounds share the quinazoline core but may have different substituents, leading to variations in their biological activities and applications.
Eigenschaften
Molekularformel |
C23H18N4O2 |
|---|---|
Molekulargewicht |
382.4 g/mol |
IUPAC-Name |
2-[3-[(3-methoxyphenoxy)methyl]phenyl]-[1,2,4]triazolo[1,5-c]quinazoline |
InChI |
InChI=1S/C23H18N4O2/c1-28-18-8-5-9-19(13-18)29-14-16-6-4-7-17(12-16)22-25-23-20-10-2-3-11-21(20)24-15-27(23)26-22/h2-13,15H,14H2,1H3 |
InChI-Schlüssel |
SHXLFEFPJAHZNA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC=C1)OCC2=CC(=CC=C2)C3=NN4C=NC5=CC=CC=C5C4=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~1~-[3-({2-[(4-Hydroxy-6-propyl-2-pyrimidinyl)sulfanyl]acetyl}amino)phenyl]-1-adamantanecarboxamide](/img/structure/B10894627.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{(E)-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}acetohydrazide](/img/structure/B10894636.png)
![Methyl 4-{5-[(3-bromophenoxy)methyl]furan-2-yl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B10894642.png)
![1-ethyl-3,5-dimethyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1H-pyrazole-4-sulfonamide](/img/structure/B10894643.png)
![ethyl 2-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B10894644.png)
![(2Z,5E)-5-[2-bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B10894665.png)
![1-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]pyrrolidine-2,5-dione](/img/structure/B10894673.png)

![N-(2-cyano-4-nitrophenyl)-1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10894679.png)
![N-(2-iodophenyl)-4-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B10894682.png)

![2,2'-{(2-oxocyclopentane-1,3-diylidene)bis[(E)methylylidenebenzene-4,1-diyloxy]}diacetic acid](/img/structure/B10894698.png)
![methyl 2-{1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B10894702.png)
![5-bromo-N-{1-[(4-bromophenoxy)methyl]-1H-pyrazol-4-yl}thiophene-2-sulfonamide](/img/structure/B10894703.png)
